

CAS number and molecular weight of Benz[a]anthracene-7-methanol-13C

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Compound of Interest

Compound Name: Benz[a]anthracene-7-methanol-
13C

Cat. No.: B589468

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In-Depth Technical Guide: Benz[a]anthracene-7-methanol-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Benz[a]anthracene-7-methanol-13C**, a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH). This document details its chemical properties, expected metabolic pathways, relevant signaling cascades, and detailed experimental protocols for its use in research settings. The inclusion of a ¹³C isotope makes this compound an invaluable tool for tracer studies in metabolism, pharmacokinetics, and toxicological research, allowing for the precise tracking and quantification of its metabolic fate.

Core Compound Data

The fundamental chemical and physical properties of **Benz[a]anthracene-7-methanol-13C** are summarized below. This data is essential for accurate experimental design and analysis.

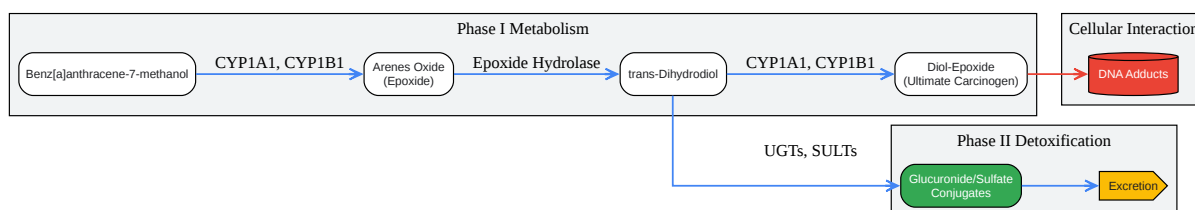
Property	Value	Citations
CAS Number	1391054-65-1	[1][2][3]
Molecular Formula	C ₁₈ ¹³ CH ₁₄ O	[1][2][3]
Molecular Weight	259.31	[1][2][3][4]
Synonyms	7-(Hydroxymethyl)benz[a]anthracene-13C, Tetraphen-7-ylmethanol-13C	[1][2][5]
Appearance	Off-white Solid	[5]
Storage	2-8°C Refrigerator	[5]
Applications	Metabolite of formyl-substituted benzanthraces; used as a stable isotope tracer in metabolic and toxicological studies.	[5][6]

Metabolic Activation of Benz[a]anthracene Derivatives

Benz[a]anthracene and its derivatives are procarcinogens that require metabolic activation to exert their biological effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. The metabolic pathway of the parent compound, benz[a]anthracene, has been extensively studied and serves as a model for its derivatives like Benz[a]anthracene-7-methanol. The key steps involve the formation of dihydrodiols and highly reactive diol-epoxides, which can form adducts with DNA, leading to mutations. The metabolism of benz[a]anthracene has been shown to produce various dihydrodiols, with the 3,4- and 8,9-dihydrodiols being significant metabolites.

The metabolic activation of benz[a]anthracene can lead to the formation of a non-'bay-region' diol-epoxide in the 8,9,10,11-ring, which is implicated in its carcinogenic activity[7]. The presence of the hydroxymethyl group at the 7-position and the ¹³C label in **Benz[a]anthracene-**

7-methanol-13C are expected to have a minimal impact on the overall metabolic pathway but will be crucial for tracing the resulting metabolites in experimental systems.

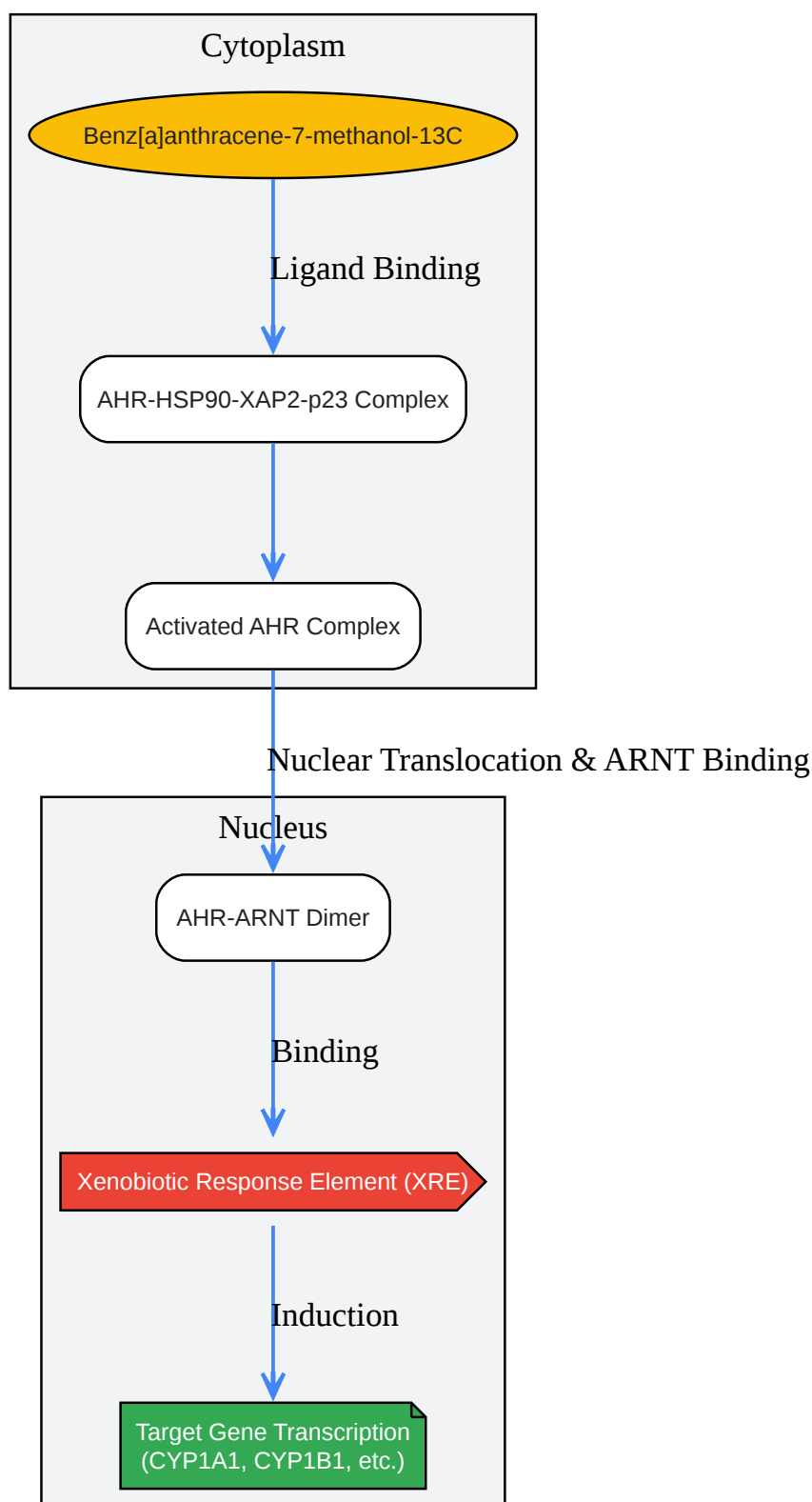


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Metabolic activation pathway of Benz[a]anthracene derivatives.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The metabolism of PAHs like benz[a]anthracene is intricately linked to the Aryl Hydrocarbon Receptor (AHR) signaling pathway. AHR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1, CYP1A2, and CYP1B1. Upon binding of a ligand, such as a PAH, the AHR complex translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby inducing their transcription[3][4]. The sustained activation of this pathway can lead to various toxicological outcomes, including carcinogenesis[4].



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Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Experimental Protocols

The use of **Benz[a]anthracene-7-methanol-13C** in research necessitates robust experimental protocols to study its metabolism and interaction with biological systems. Below is a representative protocol for an in vitro metabolism assay using human liver microsomes, followed by HPLC analysis for metabolite profiling. The ^{13}C label allows for the use of mass spectrometry for highly sensitive and specific detection and quantification of the parent compound and its metabolites.

In Vitro Metabolism Assay Using Human Liver Microsomes

Objective: To determine the metabolic profile of **Benz[a]anthracene-7-methanol-13C** when incubated with human liver microsomes.

Materials:

- **Benz[a]anthracene-7-methanol-13C**
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Stopping solution (e.g., cold acetonitrile or perchloric acid)

Procedure:

- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- Initiation of Reaction: Add **Benz[a]anthracene-7-methanol-13C** (typically dissolved in a small volume of a suitable solvent like DMSO) to the pre-incubated mixture to start the reaction. The final concentration of the substrate should be carefully chosen based on the experimental goals.
- Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
- Termination of Reaction: Stop the reaction by adding a stopping solution, such as two volumes of ice-cold acetonitrile. This will precipitate the proteins.
- Protein Precipitation and Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant, which contains the parent compound and its metabolites. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.

Analysis of Metabolites by HPLC

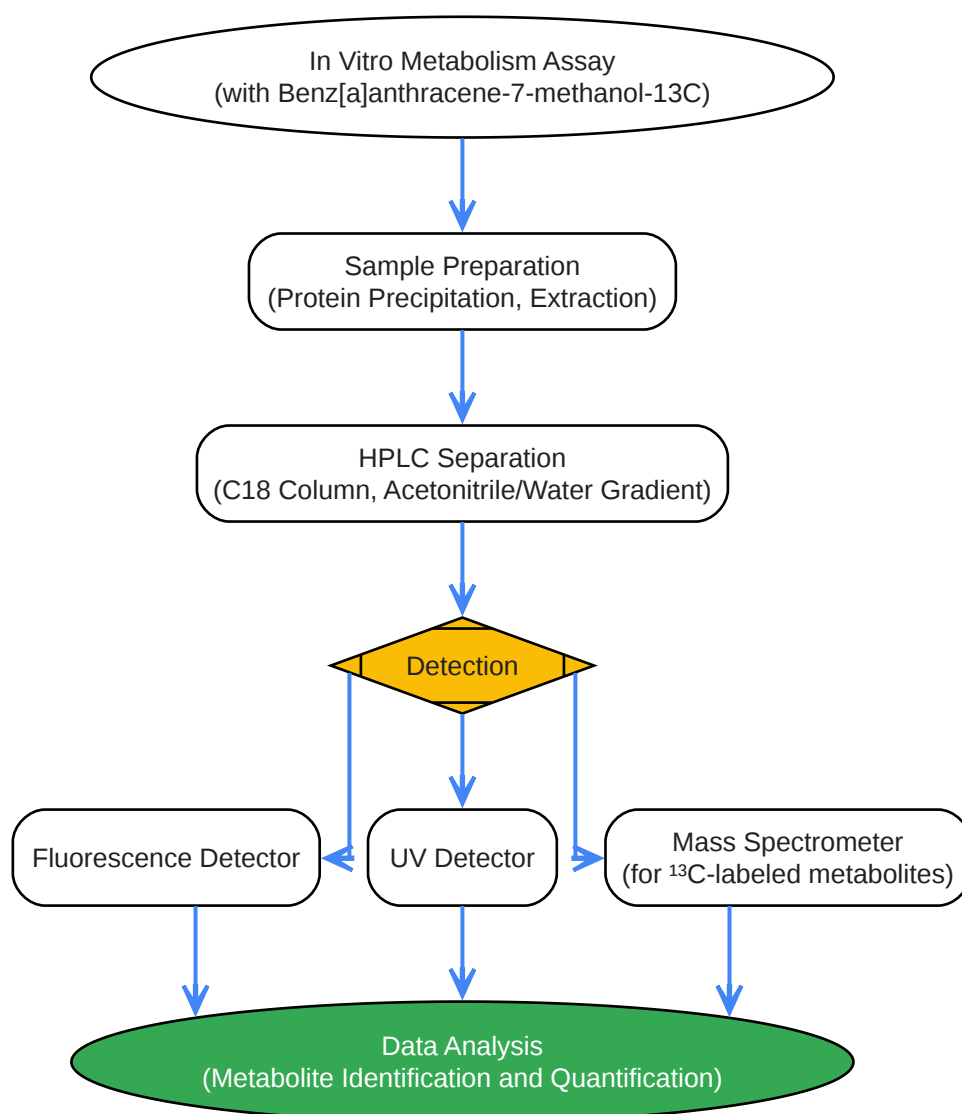
Objective: To separate, identify, and quantify the metabolites of **Benz[a]anthracene-7-methanol-13C** from the in vitro assay.

Instrumentation and Conditions:

- HPLC System: An HPLC system equipped with a fluorescence detector and/or a UV detector is typically used. For ¹³C-labeled compounds, coupling the HPLC to a mass spectrometer (LC-MS) provides the highest level of sensitivity and specificity.
- Column: A C18 reverse-phase column is commonly employed for the separation of PAHs and their metabolites[8][9].
- Mobile Phase: A gradient of water and acetonitrile is often used to achieve good separation[9][10][11].
- Detection:

- Fluorescence Detection: Set appropriate excitation and emission wavelengths to detect the fluorescent parent compound and its metabolites.
- UV Detection: Monitor at wavelengths where the compounds exhibit strong absorbance (e.g., 220 nm, 230 nm, 254 nm)[9].
- Mass Spectrometry (MS): In selected ion monitoring (SIM) mode, monitor for the specific m/z values of the parent compound and its expected metabolites, taking into account the +1 mass shift due to the ^{13}C atom.

Experimental Workflow for Metabolite Analysis



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Workflow for the analysis of PAH metabolites.

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